molecular formula C21H16N4O2S B3632385 1-BENZOYL-3-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA

1-BENZOYL-3-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA

Cat. No.: B3632385
M. Wt: 388.4 g/mol
InChI Key: KGEFKARKZGFXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZOYL-3-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-BENZOYL-3-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Oxazolo[4,5-b]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazolo[4,5-b]pyridine ring.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a benzoylation reaction, typically using benzoyl chloride and a suitable base.

    Formation of the Thiourea Moiety: The thiourea moiety is formed by reacting the intermediate compound with thiourea under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-BENZOYL-3-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-BENZOYL-3-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It exhibits biological activities such as antibacterial, antioxidant, and anticancer properties, making it a valuable compound for biological studies and drug development.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-BENZOYL-3-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

1-BENZOYL-3-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA can be compared with other thiourea derivatives and compounds containing the oxazolo[4,5-b]pyridine ring. Similar compounds include:

    Thiourea Derivatives: These compounds share the thiourea moiety and exhibit similar biological activities, such as antibacterial and anticancer properties.

    Oxazolo[4,5-b]pyridine Derivatives: These compounds contain the oxazolo[4,5-b]pyridine ring and are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S/c1-13-12-15(20-24-18-17(27-20)8-5-11-22-18)9-10-16(13)23-21(28)25-19(26)14-6-3-2-4-7-14/h2-12H,1H3,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEFKARKZGFXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=S)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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